Antimalarial Potency Deficit of Deoxyfebrifugine Relative to Febrifugine Against Plasmodium falciparum FCR-3
The removal of the 3″-hydroxyl group in deoxyfebrifugine significantly reduces antiplasmodial activity. Deoxyfebrifugine (racemic) was found to be less active than febrifugine against the P. falciparum FCR-3 strain in vitro, confirming that the C-3″ hydroxyl is a critical pharmacophoric element [1]. This potency differential underpins the use of (-)-deoxyfebrifugine as a negative-control probe and as a scaffold for further SAR exploration rather than as a direct antimalarial lead.
| Evidence Dimension | In vitro antimalarial activity against P. falciparum FCR-3 strain |
|---|---|
| Target Compound Data | Deoxyfebrifugine: less active than febrifugine (exact IC₅₀ not reported for FCR-3 in the primary source; activity loss reported qualitatively in comparative review) |
| Comparator Or Baseline | Febrifugine: IC₅₀ range of 0.34–0.53 ng/mL against P. falciparum D6 and W2 strains in a related comparative study |
| Quantified Difference | Deoxyfebrifugine exhibits a significant, SAR-informative potency loss relative to febrifugine |
| Conditions | In vitro cultured P. falciparum FCR-3 strain; comparative activity assessment from synthetic chemistry and SAR review |
Why This Matters
This differential validates (-)-deoxyfebrifugine as a critical negative-control compound for target-based screens, ensuring that observed activity in analogue series is not an artefact of the quinazolinone scaffold alone.
- [1] Smullen, S., McLaughlin, N. P. & Evans, P. Chemical synthesis of febrifugine and analogues. Bioorganic & Medicinal Chemistry 26, 2199–2220 (2018). View Source
